Calcium guaiacosulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

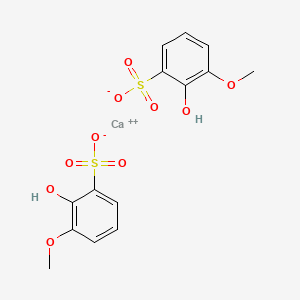

3D Structure of Parent

Properties

Molecular Formula |

C14H14CaO10S2 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

calcium;2-hydroxy-3-methoxybenzenesulfonate |

InChI |

InChI=1S/2C7H8O5S.Ca/c2*1-12-5-3-2-4-6(7(5)8)13(9,10)11;/h2*2-4,8H,1H3,(H,9,10,11);/q;;+2/p-2 |

InChI Key |

NAEMJSCYKBZEFJ-UHFFFAOYSA-L |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)[O-])O.COC1=C(C(=CC=C1)S(=O)(=O)[O-])O.[Ca+2] |

Origin of Product |

United States |

Synthetic Chemistry and Process Development of Calcium Guaiacosulfonate

Precursor Synthesis and Optimization

Natural Sourcing : Historically, guaiacol (B22219) was derived from the distillation of wood creosote, particularly from beech and pine trees. Modern approaches focus on the valorization of lignin (B12514952), a complex polymer abundant in biomass and a major byproduct of the paper industry. The use of lignin as a renewable feedstock aligns with green chemistry principles.

Chemical Synthesis : Synthetic routes to guaiacol are also well-established. One common method involves the diazotization of o-anisidine (B45086) followed by hydrolysis. Another approach starts with catechol, which is then methylated to yield guaiacol.

The other key precursor is a sulfonating agent , most commonly concentrated sulfuric acid. The optimization of the reaction between guaiacol and the sulfonating agent is critical for maximizing yield and minimizing byproducts. Research has explored various molar ratios of the reactants to drive the reaction towards completion. For instance, some patented processes describe using a molar ratio of guaiacol to concentrated sulfuric acid ranging from 1:0.5 to 2:1. mdpi.com The choice of ratio represents a trade-off between reaction efficiency and the burden of removing excess acid in downstream processing.

A significant development in precursor sourcing involves the utilization of waste materials. For the calcium component, sustainable methods like deriving calcium oxide from poultry eggshells have been explored, presenting a green and economical alternative to mined calcium carbonate. advetresearch.com

Table 1: Guaiacol Sourcing and Synthesis Methods This table is interactive. Users can sort and filter the data.

| Source/Method | Description | Key Advantages |

| Wood Creosote | Distillation of tar from wood, such as pine or beech. | Traditional, natural source. |

| Lignin Valorization | Chemical or biological breakdown of lignin from biomass. | Renewable feedstock, sustainable. |

| Coal Tar | Fractional distillation of coal tar. | Historically significant industrial source. |

| Chemical Synthesis | e.g., Diazotization of o-anisidine or methylation of catechol. | High purity, controlled process. |

| Supercritical CO2 Extraction | Extraction from lignocellulosic fibers using scCO2. | Modern, potentially greener extraction method. nih.gov |

Reaction Mechanism Elucidation in Synthesis

The synthesis of calcium guaiacosulfonate is governed by two key reaction mechanisms: electrophilic aromatic substitution and acid-base/coordination chemistry.

The core sulfonation step is a classic electrophilic aromatic substitution . In concentrated sulfuric acid, the electrophile is typically sulfur trioxide (SO₃) or protonated sulfur trioxide (+SO₃H). The electron-rich aromatic ring of guaiacol attacks the electrophile. The -OH and -OCH₃ groups are strong activating groups and are ortho, para-directing. Steric hindrance from the methoxy (B1213986) group favors substitution at the C4 (para to -OH) and C6 (ortho to -OH) positions, leading to the observed isomer mixture.

A deeper mechanistic understanding has been revealed for the neutralization step. The reaction between guaiacol and calcium hydroxide (B78521) in water is not a simple acid-base reaction. Studies have shown a multi-phase interaction:

An initial acid-base reaction occurs between the phenolic hydroxyl group and Ca(OH)₂.

This is followed by a coordination reaction between the oxygen atom of the guaiacol hydroxyl group and the Ca²⁺ ion.

A further coordination reaction takes place involving the hydrogen atom in guaiacol and the Ca²⁺ ion. These interactions can lead to the formation of a coordination complex with a final molar ratio of guaiacol to Ca²⁺ reaching 4:1, which can be isolated as a precipitate. researchgate.net This complex understanding opens new avenues for the extraction and purification of phenolic compounds.

Purification Strategies and Yield Optimization

Achieving high purity and yield is a critical challenge, primarily due to the formation of isomers during sulfonation. Since the desired 4-hydroxy-3-methoxybenzenesulfonate (B261531) isomer possesses superior biological efficacy, its separation from the 3-hydroxy-4-methoxy isomer is paramount. patsnap.com

Purification Strategies:

Fractional Crystallization : This is a common method where the mixture is dissolved in a suitable solvent, and conditions are controlled (e.g., temperature, solvent composition) to selectively crystallize the desired isomer. A patent describes using an organic solvent like ethyl alcohol to precipitate the product after reaction and filtration of inorganic salts. google.com

Salt Formation and Extraction : The different properties of the isomer salts can be exploited. For instance, adding potassium salts can help in the purification process. vulcanchem.com

Chromatography : While effective, chromatographic methods are often expensive and may not be suitable for large-scale industrial production.

Adsorption : Treatment with activated carbon is often employed to remove colored impurities and other minor organic byproducts.

Yield Optimization:

Alternative Synthetic Routes : As previously noted, designing a synthesis that avoids the initial isomer mixture is a powerful strategy. The route starting from 2-hydroxyacetanilide is an example of process optimization that targets purity from the outset. patsnap.com

Removal of Byproducts : Efficient removal of water or other small molecules formed during the reaction can shift the equilibrium and drive the reaction to completion, thus improving yield. The sulfonation reaction is reversible, and industrial processes often use excess sulfuric acid to ensure the raw material reacts completely, though this creates purification challenges. mdpi.com

The final product is typically dried under reduced pressure to remove residual solvents and water, yielding this compound as a stable powder.

Industrial Scale-Up Considerations and Chemical Engineering Aspects

The transition from laboratory-scale synthesis of this compound to industrial production involves navigating a series of chemical engineering challenges to ensure efficiency, safety, and product quality. researchgate.netspecificpolymers.com The manufacturing process is centered on the sulfonation of guaiacol, followed by neutralization to form the calcium salt. foreverest.net Key considerations in this scale-up process include reactor design, heat management, process optimization, and purification strategies.

Reactor Design and Heat Management: The sulfonation of phenols is a highly exothermic reaction, generating significant heat. scbt.com Consequently, a primary engineering challenge is effective heat management to control the reaction rate and prevent undesirable side reactions or thermal runaway. researchgate.net Industrial-scale reactors, typically ranging from 500 L to over 2,000 L, are equipped with cooling jackets and internal coils to dissipate heat efficiently. researchgate.netselvita.com The choice of reactor material is also critical; due to the corrosive nature of the reagents like concentrated sulfuric acid, specialized alloys or glass-lined reactors are often necessary to avoid equipment degradation. scbt.com

Process Optimization: Optimizing the manufacturing process is crucial for maximizing yield, reducing costs, and ensuring consistent product quality. autodesk.commdpi.com This involves a systematic approach to refining reaction conditions. mdpi.com Key parameters that are meticulously controlled during industrial production include the molar ratio of reactants, reaction temperature, and reaction time. Simulation technologies may be employed to model process routing, material transfer, and identify potential hazards or inefficiencies before physical implementation. researchgate.net Continuous improvement methodologies, such as Six Sigma and Kaizen, are often applied to systematically identify and eliminate sources of variability and waste in the production line. autodesk.commdpi.com

Purification and Isolation: After the sulfonation and neutralization steps, the crude this compound must be purified. Industrial purification strategies typically involve crystallization, where the product is precipitated from the solution, often by adjusting temperature or solvent composition. The resulting crystals are then separated from the liquid phase using industrial centrifuges and subsequently dried in vacuum dryers to achieve the final product specifications. selvita.com The morphology and particle size of the final product can be influenced by the crystallization conditions. googleapis.com

Below is a table summarizing key parameters and considerations for the industrial scale-up of this compound production.

| Parameter / Aspect | Laboratory Scale | Industrial / Pilot Scale | Key Engineering Challenge |

| Reaction Volume | Milliliters to Liters | 500 L to >2,000 L researchgate.net | Managing mass and heat transfer in large volumes. |

| Heat Management | Simple cooling bath | Jacketed reactors, internal cooling coils selvita.com | Preventing thermal runaway from exothermic sulfonation. scbt.com |

| Reactant Addition | Manual addition | Controlled, automated dosing | Ensuring consistent reaction stoichiometry and temperature. |

| Mixing | Magnetic stirrer | High-torque mechanical agitators | Achieving homogeneity in a large, viscous reaction mixture. researchgate.net |

| Purification | Recrystallization in glassware | Large-scale crystallizers, industrial centrifuges selvita.com | Efficiently handling large volumes of product and solvent. |

| Process Control | Manual monitoring | Automated sensors and control systems | Maintaining optimal conditions for safety and quality. mdpi.com |

| Safety | Fume hood | Closed systems, emergency relief systems researchgate.net | Handling corrosive materials and managing exothermic reactions. |

Derivatization of this compound and Related Analogues

The core structure of guaiacol and its sulfonated forms presents a scaffold for the synthesis of new chemical entities (NCEs). wikipedia.org Derivatization can alter the molecule's chemical properties, potentially leading to new applications or improved characteristics. mdpi.com

Synthesis of New Chemical Entities

The synthesis of NCEs from this compound primarily involves modifications at the phenolic hydroxyl group, the aromatic ring, or the sulfonate group. wikipedia.orgvoisinconsulting.com While specific derivatization of the calcium salt itself is not widely reported, the underlying guaiacol sulfonic acid structure is a versatile starting point.

One documented example involves the derivatization of the related guaiacol carbonate to create a sulfo-acid derivative. google.com This suggests that the guaiacol backbone can be first modified before sulfonation and salt formation. For instance, creating esters or ethers at the phenolic hydroxyl position of guaiacol before sulfonation would lead to a new class of sulfonated analogues.

Another approach is to utilize the reactivity of the aromatic ring. The positions ortho and para to the hydroxyl group are activated towards electrophilic substitution. While the sulfonate group is already in place (typically at position 4 or 5), further reactions on the ring are chemically feasible, though potentially complex to control.

The sulfonate group itself can be converted into other functional groups, such as sulfonyl chlorides or sulfonamides, opening up another avenue for creating derivatives. These transformations would typically be performed on the guaiacol sulfonic acid before the formation of the calcium salt.

The development of NCEs often follows a diversity-oriented synthesis (DOS) strategy, where branching pathways are used to create a wide range of structurally diverse molecules from a common starting material. scispace.com For example, using guaiacol as the initial scaffold, different functional groups can be introduced to generate a library of related compounds.

Structure-Reactivity Relationships in Derivatives

The relationship between the molecular structure of guaiacol derivatives and their chemical reactivity is a subject of scientific study, particularly concerning their antioxidant properties and reaction kinetics. nih.govresearchgate.net The electronic effects of the substituents on the phenyl ring play a crucial role in determining the molecule's reactivity. researchgate.net

Influence of Substituents:

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: The methoxy group at the ortho position in guaiacol is an electron-donating group. nih.gov This electronic donation increases the electron density of the aromatic ring and can stabilize radical intermediates, which influences its reactivity towards free radicals. nih.govacs.org Quantum chemical studies have shown that substituents like hydroxyl and methoxy groups can lower the energy barrier for reactions such as ozonolysis by affecting the molecule's orbital energies. researchgate.net

Side Chains: The nature of any aliphatic side chains attached to the aromatic ring also affects reactivity. For instance, studies on related phenolic acids have shown that the presence of an unsaturated ethylenic side chain (like in ferulic acid) versus a saturated one (like in dihydroferulic acid) alters the kinetics of reactions with radicals. researchgate.net

The table below summarizes the influence of different functional groups on the reactivity of the guaiacol scaffold, based on findings from related phenolic compounds.

| Functional Group/Structural Feature | Position on Ring | Electronic Effect | Impact on Reactivity | Reference |

| Methoxy (-OCH₃) | Ortho | Electron-donating | Increases stability of aryloxy radical. | nih.gov |

| Sulfonic Acid (-SO₃H) | Para/Meta | Electron-withdrawing | Deactivates ring to electrophilic attack; increases water solubility. | scbt.com |

| Hydroxyl (-OH) | Para | Electron-donating | Enhances hydrogen-donating ability and radical scavenging. | researchgate.net |

| Alkyl Side Chain (-CH₂-R) | Varies | Electron-donating (weak) | Can influence steric accessibility and lipophilicity. | nih.gov |

| Cinnamic Acid Moiety (-CH=CH-COOH) | Varies | Electron-withdrawing | Ensures greater hydrogen donating ability than benzoic acid derivatives. | nih.gov |

These structure-reactivity relationships are fundamental in medicinal chemistry and materials science for designing new guaiacol-based molecules with specific, desired properties. researchgate.net

Advanced Analytical Methodologies for Calcium Guaiacosulfonate

Chromatographic Separation Techniques

Chromatography is a fundamental analytical tool in the pharmaceutical industry, enabling the separation, identification, and quantification of components within a mixture. For Calcium Guaiacosulfonate, various chromatographic techniques are employed to ensure its purity and quality.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. The development of a robust HPLC method is critical for routine quality control and stability testing.

A reverse-phase HPLC method is typically developed for the simultaneous determination of guaiacolsulfonate and other components. nih.govsemanticscholar.org Method development involves the careful selection and optimization of the stationary phase, mobile phase composition, and detector wavelength. For instance, a C8 column is often effective for the chromatographic separation. nih.govnih.gov

Due to the ionic nature of the sulfonate group, an ion-pairing agent is incorporated into the mobile phase to improve retention and peak shape. A solution of tetrabutylammonium (B224687) sulfate (B86663) in water, mixed with an organic modifier like methanol, serves as an effective mobile phase. nih.govnih.gov The separation is often performed using a gradient program, where the proportion of the organic modifier is varied over time to ensure the efficient elution of all components. nih.gov UV detection is commonly performed at a wavelength of 280 nm, where the guaiacol (B22219) moiety exhibits strong absorbance. nih.govnih.gov The method must be fully validated according to established guidelines to ensure its specificity, linearity, precision, accuracy, and robustness. nih.govjsmcentral.org

Table 1: Example HPLC Method Parameters for Guaiacolsulfonate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Luna C8 (250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | A: 0.02 M Tetrabutylammonium sulfate in waterB: Methanol | nih.gov |

| Gradient Program | Initial hold at 20% B, linear increase to 50% B, return to initial | nih.gov |

| Flow Rate | 1.0 mL/min | nih.govjsmcentral.org |

| Column Temperature | 25°C | nih.gov |

| Detection Wavelength | 280 nm | nih.gov |

| Injection Volume | 20 µL | nih.gov |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. openaccessjournals.comlongdom.org While this compound itself is a non-volatile salt, GC finds applications in pharmaceutical analysis for identifying and quantifying volatile impurities, such as residual solvents from the manufacturing process. scirp.orgdrawellanalytical.com

The principle of GC relies on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a column. openaccessjournals.comemerson.com For the analysis of this compound, a derivatization step would be necessary to convert the non-volatile analyte into a volatile derivative that can be analyzed by GC. However, its more common application is in impurity testing. drawellanalytical.com A typical GC system consists of an injector, a column housed in a temperature-controlled oven, a detector, and a data system. emerson.com The Flame Ionization Detector (FID) is a common detector used in pharmaceutical analysis due to its high sensitivity for organic compounds. scirp.org

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) is a highly efficient separation technique based on the differential migration of charged species within a narrow-bore capillary under the influence of a high-voltage electric field. nih.govcolby.edu It is particularly well-suited for the analysis of ions and polar molecules, making it a viable method for this compound. The separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge and size. nih.govlibretexts.org

Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates ions in a buffer-filled capillary. nih.govlibretexts.org The technique offers advantages such as high separation efficiency, short analysis times, and the requirement for only minuscule sample volumes. colby.edu In CZE, the separation mechanism is based on the charge-to-mass ratio of the analytes. libretexts.org The instrumental setup includes a high-voltage power supply, a fused silica (B1680970) capillary, buffer reservoirs, electrodes, and an on-column detector. colby.edu This technique can be used to effectively separate the guaiacosulfonate anion from other charged impurities or formulation components.

Impurity Profiling and Quantification

Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can affect the safety and efficacy of the final product. Analytical methods must be capable of detecting and quantifying various potential impurities in this compound.

These impurities can be categorized as:

Organic Impurities: These include related substances from the synthesis process, starting materials, intermediates, and degradation products. One potential related substance is pyrocatechol (B87986) (also known as Guaiacol Impurity A). sigmaaldrich.com HPLC is the primary method for detecting and quantifying these impurities. researchgate.net

Inorganic/Elemental Impurities: Since the compound is a calcium salt often derived from mineral sources, it may contain elemental impurities. frontiersin.orgnih.gov High-throughput methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are used for the quantitative determination of a wide range of elemental impurities. frontiersin.orgnih.gov This is crucial as even trace amounts of certain elements can pose toxicological risks. frontiersin.org The levels of these impurities can vary significantly between batches and sources, necessitating rigorous testing. frontiersin.orgnih.gov

Method validation for impurity quantification must demonstrate high sensitivity, with low limits of detection (LOD) and quantification (LOQ). jsmcentral.org

Spectroscopic and Spectrometric Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. They provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. nih.govcore.ac.uk It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. core.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for the unequivocal structural assignment of this compound. encyclopedia.pubmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the guaiacosulfonate moiety, one would expect to see signals corresponding to the three aromatic protons, the methoxy (B1213986) group protons, and a hydroxyl proton. The chemical shift (δ) and splitting patterns (coupling constants, J) of the aromatic protons are characteristic of the substitution pattern on the benzene (B151609) ring. hmdb.ca

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. scielo.br For guaiacosulfonate, signals would be expected for the six aromatic carbons (including those bonded to the hydroxyl, methoxy, and sulfonate groups) and the methoxy carbon. nih.govmdpi.com

2D NMR Techniques: To confirm the assignments, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, which is useful for identifying adjacent protons, such as those on the aromatic ring. encyclopedia.pub

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. encyclopedia.pub

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. core.ac.uk This is extremely useful for connecting different parts of the molecule, for instance, by showing a correlation from the methoxy protons to the aromatic carbon at position 2.

Table 2: Predicted NMR Data for the Guaiacosulfonate Anion

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 130 | COSY: Correlations between adjacent aromatic protonsHSQC: Correlation to attached aromatic carbonHMBC: Correlations to other aromatic carbons (2-3 bonds away) |

| Methoxy (-OCH₃) | ~3.9 | ~56 | HSQC: Correlation to methoxy carbonHMBC: Correlation to aromatic C2 |

| Aromatic C-OH | - | ~145 | HMBC: Correlations from aromatic protons |

| Aromatic C-OCH₃ | - | ~148 | HMBC: Correlations from methoxy protons and aromatic protons |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS, TOF-MS)

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and structure of a compound. When coupled with chromatographic separation techniques (hyphenated techniques), it offers enhanced specificity and sensitivity for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suitable for the analysis of non-volatile and thermally labile compounds like this compound. The compound would first be separated from any impurities on an LC column, likely using a reverse-phase C18 column. The eluent would then be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such polar molecules, which would generate ions of the guaiacosulfonate anion. The mass spectrometer could then identify the parent ion and, through tandem MS (MS/MS), induce fragmentation to elucidate the structure. For the guaiacosulfonate anion, characteristic fragments would be expected from the loss of the sulfonate group (SO₃) or cleavage of the methoxy group (CH₃).

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for volatile and thermally stable compounds. Direct analysis of the this compound salt is not feasible due to its non-volatile nature. However, derivatization of the guaiacosulfonate moiety to a more volatile form could potentially allow for GC-MS analysis. Analysis of the parent compound, guaiacol, by GC-MS shows characteristic retention times and fragmentation patterns that could be used as a reference for degradation studies or impurity profiling. Studies on related lignin (B12514952) model compounds, such as guaiacylglycerol-β-guaiacyl ether, demonstrate that GC-MS is effective in identifying degradation products like guaiacol.

Time-of-Flight Mass Spectrometry (TOF-MS) is known for its high mass accuracy and resolution. When coupled with LC (LC-TOF-MS), it can provide accurate mass measurements of this compound, allowing for the determination of its elemental composition with high confidence. This is particularly useful for confirming the identity of the compound and distinguishing it from molecules with similar nominal masses.

| Technique | Applicability to this compound | Expected Information |

|---|---|---|

| LC-MS/MS | Directly applicable for analysis of the guaiacosulfonate anion. | Molecular weight confirmation, structural elucidation via fragmentation patterns. |

| GC-MS | Requires derivatization of the guaiacosulfonate moiety. Useful for related volatile impurities like guaiacol. | Identification of volatile impurities or degradation products. |

| LC-TOF-MS | Provides high-resolution mass data for the guaiacosulfonate anion. | Accurate mass measurement for elemental composition determination. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are invaluable for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. These would include:

O-H stretching: A broad band, typically around 3200-3600 cm⁻¹, from the hydroxyl group.

C-H stretching: Bands for aromatic and aliphatic C-H bonds, typically just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

S=O stretching: Strong, characteristic bands for the sulfonate group (SO₃⁻) are expected in the 1030-1070 cm⁻¹ (symmetric) and 1150-1230 cm⁻¹ (asymmetric) regions.

C-O stretching: Bands corresponding to the ether (Ar-O-CH₃) and phenol (B47542) (Ar-O-H) groups, typically in the 1200-1300 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While water is a strong absorber in IR, it produces a weak Raman signal, making Raman spectroscopy suitable for analyzing aqueous samples. For this compound, Raman spectroscopy would also detect the key functional groups, particularly the symmetric vibrations of the aromatic ring and the sulfonate group, which often give strong Raman signals.

UV-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Structure

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The guaiacosulfonate molecule contains a substituted benzene ring, a chromophore that absorbs UV light. A UV-Vis spectrum of this compound in a suitable solvent (e.g., water or methanol) would exhibit one or more absorption maxima (λmax) characteristic of the phenylarsonic acid and disulphonic acid groups.

This technique is widely used for quantitative analysis due to its simplicity and adherence to the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. A calibration curve can be constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For determining calcium specifically, a colorimetric assay can be used where calcium ions react with a chromogenic agent like o-cresolphthalein (B1221799) complexone to form a colored complex that can be measured spectrophotometrically.

| Parameter | Description | Application |

|---|---|---|

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the compound absorbs the most light. Expected in the UV region due to the aromatic ring. | Used for qualitative identification and as the analytical wavelength for quantification. |

| Calibration Curve | A plot of absorbance vs. concentration for a series of standard solutions. | Enables the quantitative determination of the compound in solution based on its absorbance. |

| Colorimetric Assay | Reaction of Ca²⁺ ions with a dye to form a colored complex. | Specific quantification of the calcium ion content, with a typical λmax around 600-620 nm depending on the reagent. |

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) Techniques for Elemental Analysis

AAS and ICP are premier techniques for determining the elemental composition of a sample, making them ideal for the precise quantification of calcium in this compound.

Atomic Absorption Spectroscopy (AAS) measures the absorption of light by free atoms in a gaseous state. To determine the calcium content, a sample of this compound would be dissolved and introduced into a high-temperature flame or a graphite (B72142) furnace to atomize the sample. A hollow cathode lamp specific for calcium emits light at a wavelength that is absorbed by the calcium atoms. The amount of light absorbed is proportional to the concentration of calcium in the sample. To prevent interference from other ions like phosphate (B84403) or silicate, a releasing agent such as lanthanum chloride is often added to the samples and standards.

Inductively Coupled Plasma (ICP) techniques, such as ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS), offer multi-element capability and generally lower detection limits than AAS. In ICP-OES, the sample is introduced into an argon plasma, which reaches temperatures of 6,000-10,000 K. This extreme heat excites the calcium atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is measured to determine the calcium concentration. ICP-MS is even more sensitive, measuring the mass-to-charge ratio of the ions produced in the plasma. These methods are highly reliable for verifying the stoichiometric calcium content in the salt.

| Technique | Principle | Typical Wavelength for Ca Analysis | Key Considerations |

|---|---|---|---|

| Flame AAS | Absorption of light by atomized sample in a flame. | 422.7 nm | Requires addition of releasing agents (e.g., LaCl₃) to overcome chemical interferences. |

| ICP-OES | Emission of light by excited atoms in a high-temperature plasma. | 393.366 nm, 317.933 nm | High sensitivity, robust against matrix effects, suitable for multi-element analysis. |

Spectrofluorimetry

For analysis, a solution of the compound would be excited at its optimal excitation wavelength, and the intensity of the emitted light would be measured at the emission maximum. The fluorescence intensity is typically linear with concentration over a certain range, allowing for highly sensitive quantification. Factors such as solvent, pH, and the presence of quenching agents can significantly affect the fluorescence signal and must be carefully controlled.

Electrochemical Analytical Techniques

Electrochemical techniques measure changes in electrical properties (like potential or current) within an electrochemical cell containing the analyte. They offer a cost-effective and often portable alternative to spectroscopic methods.

Studies have been conducted on the electrochemical behavior of guaiacol and guaiacol-sulfonic acid. The phenolic hydroxyl group on the guaiacol moiety is electrochemically active and can be oxidized at an electrode surface. Techniques like cyclic voltammetry or differential pulse voltammetry could be used to study the redox behavior of the guaiacosulfonate anion and develop a quantitative method based on the relationship between the peak current and the analyte concentration.

Potentiometry

Potentiometry measures the potential difference between two electrodes in a solution at near-zero current. It is a highly effective technique for determining the concentration of specific ions.

The analysis of this compound can be approached in two ways using potentiometry:

Determination of Calcium Ion: A calcium ion-selective electrode (Ca-ISE) can be used to directly measure the activity (which is related to concentration) of Ca²⁺ ions in a solution of the dissolved salt. The potential of the Ca-ISE is logarithmically proportional to the calcium ion activity, as described by the Nernst equation. The electrode is calibrated using standard solutions of known calcium concentration.

Titration of the Sulfonate: The sulfonate anion can be determined via potentiometric titration. In this method, a titrant that forms a precipitate or a stable complex with the sulfonate is added to the sample solution. A surfactant-selective electrode that responds to the anionic sulfonate can be used as the indicator electrode. The endpoint of the titration, where all the sulfonate has reacted, is identified by a sharp change in the measured potential. This allows for the accurate quantification of the sulfonate moiety in the compound. A titration using a lead-selective electrode and a lead solution as the titrant could also be employed, as lead would precipitate with the sulfonate.

| Analyte | Technique | Indicator Electrode | Principle |

|---|---|---|---|

| Calcium (Ca²⁺) | Direct Potentiometry or Potentiometric Titration with EDTA | Calcium Ion-Selective Electrode (Ca-ISE) | The electrode potential is proportional to the logarithm of the Ca²⁺ ion activity/concentration. |

| Guaiacosulfonate Anion | Potentiometric Titration | Anionic Surfactant-Selective Electrode or Lead ISE | A sharp potential change occurs at the equivalence point of a precipitation or complexation reaction. |

Voltammetry

Voltammetry is an electroanalytical technique used for the quantitative determination of substances that can be oxidized or reduced. The method involves applying a varying potential to an electrode and measuring the resulting current. For a compound like this compound, voltammetric methods could potentially be developed to determine the guaiacosulfonate anion, which is electrochemically active.

The core of the technique lies in the relationship between the concentration of the analyte and the limiting current, and the relationship between the half-wave potential and the identity of the substance. Techniques such as square wave voltammetry (SWV) are particularly sensitive and are capable of separating oxidation or reduction peaks of different compounds in a mixture. nih.govresearchgate.net For instance, in the analysis of other phenolic compounds, SWV has been shown to provide well-defined and separated oxidation peaks, allowing for simultaneous determination in pharmaceutical samples. nih.gov

The development of a voltammetric method for this compound would involve several key steps:

Selection of an appropriate working electrode: Glassy carbon electrodes (GCE) or screen-printed carbon electrodes (SPCEs) are common choices. mdpi.com The electrode surface can be modified to enhance sensitivity and selectivity. For example, electrodes can be electrochemically pretreated or modified with nanoparticles to increase the peak current response. researchgate.net

Optimization of experimental parameters: This includes selecting the appropriate supporting electrolyte and pH, as the electrochemical process is often pH-dependent. nih.gov Other parameters to optimize include the potential scan rate and the specific parameters of the voltammetric technique used (e.g., frequency, amplitude, and step potential in SWV). researchgate.netmdpi.com

Method validation: The developed method would then be validated for its performance in terms of linearity, sensitivity, accuracy, and precision. nih.gov

While specific voltammetric studies on this compound are not extensively detailed in the provided search context, the principles applied to similar molecules, such as other sulfonates and phenolic compounds, demonstrate the feasibility and potential of this technique for its analysis in pharmaceutical quality control.

Solid-State Characterization Methods

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. It provides information on the crystal structure, phase, and physical properties of a substance. The principle is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the resulting diffraction pattern is unique to a specific crystalline material, acting as a "fingerprint." jkdhs.org

For this compound, XRD analysis would be crucial for:

Phase Identification: Confirming the identity of the crystalline solid and ensuring it is not a mixture of different phases or polymorphs. The obtained diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is compared against a reference database, such as the International Center for Diffraction Data (ICDD) database, to identify the material. jkdhs.orgfrontiersin.org

Purity Analysis: Detecting the presence of crystalline impurities, such as starting materials or by-products from the synthesis process.

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of this compound, which can have different physical properties like solubility and stability.

Crystallinity Assessment: Determining whether the sample is crystalline or amorphous. e3s-conferences.org Mechanoactivation, for example, has been shown to render crystalline calcium gluconate into an X-ray amorphous state. sibran.ru

The analysis involves mounting a powdered sample in a diffractometer. A focused X-ray beam, typically from a Cu Kα source, irradiates the sample, and the intensity of the diffracted X-rays is recorded at various angles. jkdhs.orge3s-conferences.org The resulting peaks in the diffraction pattern correspond to specific interplanar spacings (d-values) in the crystal lattice, as described by Bragg's Law. Analysis of various calcium-containing compounds, such as calcium silicates and calcium sulphate, demonstrates that XRD can clearly distinguish between different chemical phases based on their unique diffraction peaks. jkdhs.orgnih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. h-and-m-analytical.comebatco.com This method is highly valuable for determining the thermal stability and composition of materials like this compound, particularly for quantifying its water of hydration and studying its decomposition pathway. h-and-m-analytical.comchembam.com

A typical TGA experiment involves heating a small amount of the sample on a precision balance inside a furnace. h-and-m-analytical.com The temperature is increased at a constant rate, and the mass loss is recorded. libretexts.org The resulting TGA curve plots the percentage of mass remaining against the temperature. Each abrupt drop, or "step," in the curve represents a mass loss event, such as dehydration or decomposition. libretexts.org

For a hydrated salt like this compound, a TGA curve would likely show distinct mass loss steps:

Dehydration: An initial mass loss at a lower temperature (typically below 200°C) corresponding to the removal of water molecules of hydration. h-and-m-analytical.comlibretexts.org

Decomposition: Subsequent mass loss steps at higher temperatures as the organic guaiacosulfonate anion decomposes. chembam.com The decomposition might occur in multiple stages. h-and-m-analytical.com

Final Residue: The final plateau in the TGA curve represents the mass of the stable inorganic residue, which would likely be a calcium-containing compound like calcium oxide or calcium sulfate, depending on the furnace atmosphere (e.g., inert or oxidative). chembam.comlibretexts.org

The stoichiometry of each decomposition step can be calculated from the percentage mass loss, providing quantitative compositional information. For example, the analysis of calcium oxalate (B1200264) monohydrate (CaC₂O₄·H₂O) is a classic TGA standard, showing three distinct and well-separated mass losses corresponding to the loss of water, carbon monoxide, and carbon dioxide. h-and-m-analytical.comlibretexts.org

Below is a hypothetical TGA data table for a hydrated compound, illustrating the type of data obtained.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Volatile Product | Remaining Residue |

|---|---|---|---|---|

| 1 (Dehydration) | 80 - 150 | 10.5 | H₂O | Anhydrous Compound |

| 2 (Decomposition) | 250 - 400 | 25.0 | Organic Fragments | Intermediate |

| 3 (Final Decomposition) | 450 - 650 | 32.0 | SO₂, CO₂, etc. | Inorganic Residue (e.g., CaO) |

Method Validation and Quality Control in Chemical Production

Accuracy, Precision, and Linearity Studies

Method validation is a critical process in quality control, providing documented evidence that an analytical procedure is suitable for its intended purpose. nih.gov For the chemical production of this compound, validating analytical methods (such as HPLC or spectrophotometry) ensures the reliability of tests used to assess purity, potency, and quality. Accuracy, precision, and linearity are fundamental validation parameters. nih.govresearchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is typically assessed by analyzing a sample with a known concentration (a standard) and comparing the measured result to the true value. Another approach is to perform recovery studies, where a known amount of pure analyte is added ("spiked") into a sample matrix. The method's accuracy is then expressed as the percentage of the analyte recovered. For a method to be considered accurate, the recovery should typically fall within a range of 98-102%. bibliotekanauki.pl

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained over a short interval of time by the same analyst using the same equipment. nih.gov

Intermediate Precision (Inter-day precision): The precision obtained under varied conditions, such as on different days, by different analysts, or with different equipment. nih.gov Low RSD values (typically less than 2%) indicate high precision. nih.gov

Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte in the sample. To establish linearity, a series of standards of known concentrations spanning a specific range are analyzed. The results (e.g., peak area in HPLC) are plotted against the corresponding concentrations, and a linear regression analysis is performed. The strength of the linear relationship is expressed by the correlation coefficient (r) or the coefficient of determination (r²). A value of r² greater than 0.999 is generally considered evidence of a good linear fit. nih.gov The linear range is the concentration interval over which the method is shown to be linear.

The following interactive table shows example data from a linearity study.

| Standard Concentration (mg/mL) | Instrument Response (Peak Area) |

|---|---|

| 0.50 | 125100 |

| 0.75 | 187450 |

| 1.00 | 250200 |

| 1.25 | 312900 |

| 1.50 | 375500 |

Limit of Detection and Quantification

In analytical chemistry, the limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions jsmcentral.org. These parameters are essential for analyzing trace impurities or low concentrations of the active pharmaceutical ingredient.

The determination of LOD and LOQ is a key part of method validation as outlined by international guidelines, such as those from the International Conference on Harmonisation (ICH). nih.gov Several approaches can be used to determine these values, including methods based on visual evaluation, the signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve jsmcentral.org.

While specific LOD and LOQ values for this compound are not extensively documented in publicly available literature, data from studies on the closely related compound, potassium guaiacolsulfonate, can provide valuable insights. For instance, a High-Performance Liquid Chromatography (HPLC) method developed for the simultaneous determination of potassium guaiacolsulfonate and sodium benzoate (B1203000) established the sensitivity of the method. nih.gov In this study, the LOD and LOQ for potassium guaiacolsulfonate were determined based on the standard deviation of the response and the slope of the calibration curve.

The reported values for potassium guaiacolsulfonate were an LOD of 0.038 mg/mL and an LOQ of 0.127 mg/mL nih.gov. These values correspond to an injected quantity of 0.76 µg for LOD and 2.54 µg for LOQ, demonstrating the method's high sensitivity. Another study on the analysis of guaiacol, a related compound, reported an LOD of 2 µg/mL using an RP-HPLC method researchgate.net. Such methodologies, when applied to this compound, would be expected to yield comparable levels of sensitivity, although they would require specific validation.

| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Potassium Guaiacolsulfonate | HPLC with UV Detection | 0.038 mg/mL | 0.127 mg/mL | nih.gov |

| Guaiacol | RP-HPLC | 2 µg/mL | Not Reported | researchgate.net |

| Calcium Gluconate | RP-HPLC | 32.7 µg/mL | 96.6 µg/mL | jsmcentral.org |

Robustness and Reproducibility

The robustness and reproducibility of an analytical method are indicators of its reliability and consistency. Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Reproducibility refers to the ability of a method to produce consistent results when the analysis is performed in different laboratories, by different analysts, or with different equipment.

The validation of an analytical procedure ensures that the applied technique will yield reliable and reproducible results. nih.gov For HPLC methods, robustness is typically evaluated by intentionally varying critical parameters and observing the effect on the results. These parameters can include:

The pH of the mobile phase.

The composition of the mobile phase (e.g., percentage of organic solvent).

The column temperature.

The flow rate of the mobile phase.

The wavelength of UV detection.

In the validation of the HPLC method for potassium guaiacolsulfonate, robustness was assessed by making small changes to the mobile phase composition, flow rate, and column temperature. nih.govresearchgate.net The results of these variations were then evaluated for their impact on system suitability parameters, such as peak symmetry and resolution. The low relative standard deviation (RSD) of the results under these varied conditions demonstrated the method's robustness. researchgate.net This indicates that the method is reliable for routine use where minor fluctuations in experimental conditions can occur.

Reproducibility is often assessed through inter-laboratory comparison studies. While specific inter-laboratory data for this compound methods is scarce, the thorough validation of methods for its potassium salt suggests that a well-developed HPLC method would likely exhibit good reproducibility. nih.govsemanticscholar.org The precision of the method, which is closely related to reproducibility, was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov The low RSD values obtained in these precision studies further support the reliability of the analytical method.

| Parameter Varied | Typical Variation Range | Monitored Outcome |

|---|---|---|

| Mobile Phase Composition | ± 2% of organic solvent | Retention Time, Peak Asymmetry |

| Mobile Phase pH | ± 0.2 units | Retention Time, Peak Shape |

| Column Temperature | ± 5 °C | Retention Time, Resolution |

| Flow Rate | ± 0.1 mL/min | Retention Time, Peak Area |

| Detection Wavelength | ± 2 nm | Peak Area, Sensitivity |

Physicochemical and Structural Characterization of Calcium Guaiacosulfonate

Molecular Conformation and Geometry Studies

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄CaO₁₀S₂ | nih.gov |

| Molecular Weight | 446.5 g/mol | nih.govnih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 10 | nih.govnih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| IUPAC Name | calcium;2-hydroxy-3-methoxybenzenesulfonate | nih.gov |

This table presents key computed properties of Calcium Guaiacosulfonate, offering a snapshot of its molecular characteristics.

Polymorphism and Amorphism Investigations

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. mdpi.comrsc.org Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. scispace.com While specific studies on the polymorphism of this compound are not extensively detailed in the public domain, the potential for different crystalline forms exists due to the complexity of its molecular structure. The arrangement of the calcium and guaiacosulfonate ions in the crystal lattice can vary, leading to different packing efficiencies and intermolecular interactions. researchgate.netaps.org

In addition to crystalline forms, this compound can also exist in an amorphous state. archive.org An amorphous solid lacks the long-range ordered structure of a crystal. nih.govwikipedia.org Amorphous forms often exhibit higher solubility and dissolution rates compared to their crystalline counterparts, which can be a desirable characteristic in certain applications. nih.govnih.gov The preparation method, such as rapid precipitation or freeze-drying, can influence whether the resulting solid is crystalline or amorphous. jrespharm.com Characterization techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are crucial for identifying and distinguishing between different polymorphic and amorphous forms. nih.gov

Surface Characterization (e.g., in solid-state formulations)

The surface properties of this compound in its solid state are critical, particularly in the context of pharmaceutical formulations where it interacts with other excipients and the surrounding environment. cas.cz Techniques such as X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) are employed to analyze the surface chemistry and morphology of solid particles. epfl.chnih.govtechnion.ac.il

The surface of this compound particles will be composed of the constituent ions, Ca²⁺ and guaiacosulfonate anions. The orientation of the guaiacosulfonate anions at the surface can influence properties like wettability and dissolution rate. The presence of specific functional groups, such as the polar sulfonate and hydroxyl groups, on the surface will affect its interaction with water and other polar solvents. vulcanchem.com The surface area and porosity of the solid material also play a significant role in its dissolution behavior. kyushu-u.ac.jp

| Technique | Application in Surface Characterization |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states of atoms on the surface. nih.govtechnion.ac.il |

| Scanning Electron Microscopy (SEM) | Provides high-resolution images of the surface morphology and particle shape. epfl.ch |

| Atomic Force Microscopy (AFM) | Maps the surface topography at the nanoscale. technion.ac.il |

| Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) | Analyzes the molecular composition of the outermost surface layers. nih.govtechnion.ac.il |

This table outlines key analytical techniques used for the surface characterization of solid-state materials like this compound.

Solution Chemistry and Dissolution Behavior

The behavior of this compound in solution is governed by its dissolution process and the subsequent interactions of the ions with the solvent. The dissolution rate, which is the speed at which the solid dissolves, is influenced by factors such as particle size, crystallinity, and the properties of the solvent. nih.govnih.gov In aqueous media, this compound dissociates into calcium ions (Ca²⁺) and guaiacosulfonate anions. nih.gov

The solubility of this compound is a measure of the maximum amount of the compound that can dissolve in a given amount of solvent at a specific temperature. mdpi.com The presence of the polar functional groups (hydroxyl, methoxy (B1213986), and sulfonate) on the guaiacosulfonate anion contributes to its water solubility. vulcanchem.com The dissolution process involves the disruption of the crystal lattice and the solvation of the individual ions by water molecules. The rate and extent of dissolution are critical parameters for its performance in various applications. mdpi.comnih.govmdpi.com Studies on related calcium salts indicate that factors like pH and the presence of other ions in the solution can significantly affect solubility. mdpi.com

Interactions with Solvents and Other Chemical Species

In solution, the calcium and guaiacosulfonate ions can interact with the solvent molecules and other dissolved chemical species. The calcium ion, being a divalent cation, can form complexes with various ligands. nih.gov The guaiacosulfonate anion, with its multiple functional groups, can participate in hydrogen bonding and other non-covalent interactions.

The interaction with solvents is primarily through the solvation process, where solvent molecules surround the dissolved ions. In aqueous solutions, water molecules will orient themselves around the Ca²⁺ ion and the charged and polar groups of the guaiacosulfonate anion. These interactions stabilize the ions in solution and prevent them from re-associating to form a solid. The nature of the solvent can significantly impact the solubility and stability of this compound. For instance, its solubility is expected to be lower in less polar organic solvents compared to water. The interaction with other chemical species, such as other ions or organic molecules present in a formulation, can lead to the formation of complexes or changes in solubility. rsc.org For example, the presence of other salts could influence the ionic strength of the solution and thereby affect the activity and solubility of this compound.

Mechanistic Investigations of Calcium Guaiacosulfonate in Vitro and Molecular Level

Cellular and Subcellular Mechanisms

Calcium guaiacosulfonate exerts its pharmacological effects through a variety of cellular and subcellular mechanisms. These have been elucidated through numerous in vitro studies, which have demonstrated its ability to modulate key signaling pathways, interact with ion channels and receptors, influence intracellular calcium levels, and modulate enzymatic activity. Furthermore, its antioxidant and anti-inflammatory properties have been characterized at the cellular level.

Molecular Pathway Modulation (e.g., MAPK, NF-κB, PKCδ)

This compound has been shown to modulate several critical intracellular signaling pathways involved in inflammation and cellular stress responses. Notably, it influences the mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and protein kinase C delta (PKCδ) pathways.

Research indicates that compounds with similar structures to guaiacol (B22219), a component of this compound, can suppress the activation of NF-κB and MAPK signaling pathways. For instance, guaiacol has been found to inhibit the phosphorylation of key proteins in the NF-κB pathway (p65, p50, IκB) and the MAPK pathway (ERK, JNK, c-fos, p38). nih.gov This inhibition prevents the translocation of NF-κB to the nucleus and reduces the activation of MAPK-downstream targets, ultimately leading to a decrease in the expression of pro-inflammatory genes.

Furthermore, studies on other calcium-containing compounds, such as calcium dobesilate, have demonstrated the ability to modulate the PKCδ-NADPH oxidase-MAPK-NF-κB signaling pathway. nih.gov This modulation leads to a reduction in the expression of inflammatory mediators. nih.gov This suggests a potential mechanism by which this compound could exert its anti-inflammatory effects.

| Pathway | Key Proteins Modulated | Observed Effect |

| MAPK | ERK, JNK, p38, c-fos | Inhibition of phosphorylation |

| NF-κB | p65, p50, IκB | Inhibition of phosphorylation |

| PKCδ | PKCδ | Inhibition of activation |

Ion Channel and Receptor Interaction Studies (e.g., GPCRs)

The interaction of this compound with ion channels and G protein-coupled receptors (GPCRs) is another important aspect of its mechanism of action. Voltage-gated calcium channels are crucial for regulating calcium homeostasis in cells and their activity is fine-tuned by various signaling pathways, including those initiated by GPCR activation. nih.govresearchgate.net

GPCRs can regulate calcium channel activity indirectly through second messengers or by physically associating with the channels to directly influence their function and trafficking. nih.govresearchgate.net The activation of certain GPCRs, particularly those coupled to Gαq proteins, triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium levels. nih.govmdpi.com This process is critical for a wide range of cellular responses.

While direct studies on this compound's interaction with specific ion channels and GPCRs are limited, the known effects of calcium on these systems provide a framework for understanding its potential actions. The calcium component of the compound can directly influence the activity of calcium channels, while the guaiacosulfonate moiety may interact with specific receptor binding sites.

Intracellular Calcium Dynamics and Flux Modulation

Calcium ions are essential second messengers that regulate a multitude of cellular processes. nih.gov The modulation of intracellular calcium dynamics is a key feature of this compound's mechanism of action. An increase in basal cytosolic Ca2+ levels can promote cell viability and proliferation in certain cell types. nih.gov

Studies have shown that changes in intracellular calcium can be initiated by the release of calcium from the endoplasmic reticulum (ER), a process that can be triggered by various stimuli. nih.govnih.gov This release is often followed by store-operated calcium entry (SOCE), a mechanism that allows for sustained calcium signaling. nih.gov

Furthermore, mitochondria play a significant role in regulating intracellular calcium homeostasis. nih.govplos.org They can take up and release calcium, thereby buffering cytosolic calcium levels and shaping the spatio-temporal characteristics of calcium signals. nih.govplos.org The modulation of mitochondrial calcium flux can, therefore, have a profound impact on cellular function. nih.govplos.org

| Cellular Process | Role of Intracellular Calcium |

| Cell Proliferation | Promoted by increased basal Ca2+ levels nih.gov |

| Signal Transduction | Acts as a second messenger in various pathways |

| Muscle Contraction | Essential for the interaction of actin and myosin |

| Neurotransmission | Triggers the release of neurotransmitters |

Enzymatic Activity Modulation (e.g., Cyclooxygenase inhibition)

This compound has been shown to modulate the activity of certain enzymes, most notably cyclooxygenase (COX). The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govwikipedia.orgnih.gov

The inhibition of COX enzymes is a well-established mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org By inhibiting COX, these drugs reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. wikipedia.org

Oxidative Stress Modulation and Antioxidant Mechanisms in Cell Lines

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is implicated in the pathogenesis of numerous diseases. nih.govmdpi.com this compound has demonstrated the ability to modulate oxidative stress and exert antioxidant effects in various cell lines. mdpi.com

The antioxidant mechanism of this compound is likely multifaceted. It may involve the direct scavenging of free radicals, as well as the modulation of intracellular signaling pathways involved in the cellular antioxidant response. mdpi.com For instance, some natural compounds have been shown to reduce the cytotoxic effects of agents that induce oxidative stress. nih.gov

Studies have shown a link between intracellular calcium levels and ROS production. mdpi.com An increase in intracellular calcium can, under certain conditions, lead to an increase in ROS generation. By modulating calcium dynamics, this compound may indirectly influence the cellular redox state.

Anti-inflammatory Mechanisms in Cell Lines (e.g., cytokine modulation)

The anti-inflammatory effects of this compound are also mediated by its ability to modulate the production of cytokines in various cell lines. Cytokines are a broad category of small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells.

In vitro studies have demonstrated that calcium-containing compounds can modulate the inflammatory response of macrophages. mdpi.com For example, calcium alginate dressings have been shown to reinforce the pro-inflammatory profile of M1 macrophages and modulate M2 macrophage phenotypes towards a more pro-inflammatory state. mdpi.com

Cell Signaling Pathway Analysis in Response to the Compound

The primary mechanism by which this compound is expected to influence cell signaling is through the liberation of calcium ions (Ca²⁺). Extracellular Ca²⁺ is a critical component of numerous signaling pathways, and its influx into the cytosol acts as a ubiquitous second messenger.

When this compound is present in the extracellular medium, it contributes to the pool of available Ca²⁺ ions. Cellular stimulation can trigger the opening of plasma membrane ion channels, allowing these ions to enter the cytosol and initiate a signaling cascade. A common pathway activated by a rise in intracellular calcium is the phospholipase C (PLC) pathway. In this pathway, activated cell surface receptors stimulate PLC to produce inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺, which further amplifies the cytosolic calcium signal.

This elevation in intracellular Ca²⁺ can modulate a wide array of cellular functions, including the activation of various enzymes and proteins. For instance, Calcium-Dependent Protein Kinases (CDPKs) are a class of enzymes that are directly activated by binding to Ca²⁺. Upon activation, CDPKs phosphorylate target proteins, thereby transducing the calcium signal into a downstream cellular response. The presence of an external source of calcium, such as from this compound, can therefore influence the magnitude and duration of these signaling events.

Biochemical Interactions and Chelation Studies

The guaiacol sulfonate portion of the compound possesses functional groups that can engage in biochemical interactions, including the chelation of metal ions.

Chelation is a process where a central metal ion is bound by a ligand to form a stable, ring-like structure called a chelate. The guaiacol sulfonate anion has potential as a chelating agent due to the presence of oxygen atoms in the sulfonate (–SO₃⁻) and hydroxyl (–OH) groups, which can donate lone pairs of electrons to form coordinate bonds with metal cations.

The sulfonate group itself is generally considered a weak base, making it a stable anion in aqueous solutions. While its direct chelation capacity is modest compared to stronger chelating agents like EDTA, it can participate in interactions with various metal ions. The presence of the adjacent hydroxyl group on the guaiacol ring can enhance this capability, potentially allowing for bidentate chelation (binding at two points) with certain metal ions. Studies on similar molecules, like catechol, demonstrate significant metal-binding capacity. Therefore, it is plausible that guaiacol sulfonate could interact with and chelate divalent and trivalent metal ions present in biological systems.

One of the most significant biomolecular interactions involving the calcium released from this compound is with calmodulin (CaM). CaM is a highly conserved, multifunctional calcium-binding protein that acts as a primary sensor for Ca²⁺ signals in all eukaryotic cells. It does not have intrinsic enzymatic activity but acts as a relay protein, binding to and activating a multitude of target proteins in a calcium-dependent manner.

When intracellular Ca²⁺ levels rise, calcium ions bind to specific EF-hand motifs within the CaM protein. This binding induces a conformational change in CaM, exposing hydrophobic surfaces that allow it to interact with and activate downstream targets like Ca²⁺/calmodulin-dependent protein kinases (CaMKs). The interaction between Ca²⁺ and CaM is a critical step in translating the calcium signal into a physiological response.

Furthermore, some research indicates that certain sulfonamide-containing molecules, which are structurally related to the sulfonate group in this compound, can act as calmodulin antagonists. These antagonists can enhance the binding of Ca²⁺ to CaM, suggesting that the guaiacol sulfonate moiety itself could potentially modulate the interaction between calcium and its primary protein sensor.

The stability of a chelate is quantified by its stability constant (log K). A higher log K value indicates a stronger affinity between the ligand and the metal ion, resulting in a more stable complex. The stability of chelates formed by calcium ions depends significantly on the chelating agent. For example, the stability constant (log K) for the calcium-citrate complex is around 4.7, while for the much stronger chelator EDTA, it is 10.7.

Table 1: Comparative Stability Constants (log K) of Calcium and Other Divalent Metals with Common Chelating Agents This table provides context for the relative strength of metal chelation and is not specific to guaiacosulfonate.

| Metal Ion | EDTA | DTPA | Citrate |

|---|---|---|---|

| Ca²⁺ | 10.7 | 10.7 | 4.7 |

| Mg²⁺ | 8.7 | 9.3 | 3.4 |

| Cu²⁺ | 18.8 | 21.2 | 6.1 |

| Zn²⁺ | 16.5 | 18.2 | 4.9 |

| Fe²⁺ | 14.3 | 16.5 | - |

Data sourced from references

High-Throughput Screening Assay Development for Mechanistic Studies

To investigate the mechanisms of action of compounds like this compound, high-throughput screening (HTS) assays are essential tools. These assays allow for the rapid testing of large numbers of compounds to identify modulators of specific biological pathways.

For a compound that influences calcium signaling, a primary HTS approach would involve a calcium mobilization assay. This is typically a cell-based assay that uses fluorescent or luminescent calcium-sensitive indicators. Cells engineered to express a specific receptor of interest are loaded with a dye (e.g., Fura-2, Fluo-4) or a genetically encoded sensor that changes its fluorescence intensity upon binding to Ca²⁺. When a compound like this compound is added, any resulting change in intracellular calcium concentration can be detected by a fluorescence imaging plate reader (FLIPR) or a similar instrument. This method can identify compounds that act as agonists, antagonists, or allosteric modulators of calcium channels or receptors.

Another HTS method applicable to mechanistic studies is the time-resolved fluorescence resonance energy transfer (FRET) assay. This technique can be used to study protein-protein interactions, such as the binding of calmodulin to its target proteins, in response to changes in calcium levels. By labeling the interacting proteins with FRET donor and acceptor fluorophores, the assay can detect conformational changes or binding events that occur when calcium is introduced, providing insight into the compound's effect on specific molecular interactions.

Table 2: Overview of Potential HTS Assays for Mechanistic Studies

| Assay Type | Principle | Readout | Potential Application for this compound |

|---|---|---|---|

| Calcium Mobilization Assay | A calcium-sensitive dye or sensor reports changes in intracellular Ca²⁺ concentration in response to a stimulus. | Fluorescence or Luminescence Intensity | To quantify the effect of the compound on Ca²⁺ influx or release from intracellular stores. |

| FLIPR Assay | A specific platform for high-throughput calcium flux assays using fluorescent dyes. | Kinetic Fluorescence Signal | To screen for modulation of G protein-coupled receptors (GPCRs) or ion channels that are sensitive to extracellular calcium. |

| FRET-based Assay | Measures proximity changes between two fluorophore-labeled molecules (e.g., Calmodulin and a target kinase). | FRET Signal (Ratio of acceptor/donor emission) | To investigate the compound's influence on the Ca²⁺-dependent interaction between calmodulin and its downstream effectors. |

| Automated Electrophysiology | Measures ion channel currents in whole cells in a high-throughput format. | Ion Channel Current (Patch Clamp) | To directly measure the effect of the compound on the activity of specific voltage-gated or ligand-gated calcium channels. |

Information synthesized from references

Coordination Chemistry and Ligand Interactions of Calcium Guaiacosulfonate

Nature of Metal-Ligand Bonding

The bonding between the calcium ion and the guaiacolsulfonate ligand is primarily electrostatic in nature. As a hard metal ion, Ca²⁺ strongly prefers to coordinate with hard donor atoms, particularly oxygen. libretexts.org The guaiacolsulfonate anion offers several potential oxygen donor sites for coordination: the oxygen atoms of the sulfonate group (-SO₃⁻), the hydroxyl group (-OH), and the methoxy (B1213986) group (-OCH₃).

The interaction involves the donation of a lone pair of electrons from the oxygen atoms of the ligand to the vacant orbitals of the calcium ion, forming a coordinate covalent bond with significant ionic character. The strength of these bonds is influenced by the charge density of the calcium ion and the electron-donating ability of the oxygen atoms in the guaiacolsulfonate ligand.

Key Bonding Interactions:

Ca²⁺ and Sulfonate Group (-SO₃⁻): The negatively charged oxygen atoms of the sulfonate group are primary sites for strong electrostatic attraction with the positively charged Ca²⁺ ion.

Ca²⁺ and Hydroxyl Group (-OH): The oxygen atom of the hydroxyl group can also act as a ligand, donating a lone pair to the calcium ion.

Ca²⁺ and Methoxy Group (-OCH₃): The oxygen of the methoxy group is a potential, albeit weaker, coordination site compared to the sulfonate and hydroxyl groups due to its lower electron-donating capacity.

The coordination of Ca²⁺ is characterized by flexibility in coordination numbers, which can range from 6 to 9, with 7 and 8 being the most common. libretexts.org This variability allows for diverse coordination geometries.

Chelate Ring Formation and Stability

The guaiacolsulfonate ligand has the potential to act as a chelating agent, binding to the calcium ion through more than one donor site to form a stable ring structure. This phenomenon, known as the chelate effect, results in a complex that is significantly more stable than if the ligands were monodentate. libretexts.org The formation of a five- or six-membered chelate ring is thermodynamically favored. mdpi.com

The stability of calcium chelates is a critical factor in various applications, including enhancing the bioavailability of calcium supplements. mdpi.comnih.gov The formation of a stable chelate protects the calcium ion from precipitation and facilitates its transport and absorption. mdpi.comnih.gov

Table 1: Factors Influencing the Stability of Calcium Guaiacosulfonate Chelates

| Factor | Influence on Stability | Rationale |

| pH | High | At lower pH, protonation of the hydroxyl and sulfonate groups can compete with calcium binding, reducing chelate stability. |

| Solvent | Moderate | The polarity and coordinating ability of the solvent can affect the stability of the metal-ligand bond. |

| Presence of Competing Ligands | Low | Other ligands with a high affinity for calcium can displace the guaiacolsulfonate ligand, leading to decreased stability. |

| Temperature | Moderate | The formation of chelates is often an endothermic process, so stability may increase with temperature up to a certain point. mdpi.com |

Stereochemistry of Coordination Complexes

The stereochemistry of this compound complexes is determined by the coordination number of the calcium ion and the arrangement of the guaiacolsulfonate ligands around it. Given the flexibility of calcium's coordination sphere, various geometries are possible.

For a common coordination number of 8, a square antiprism or a dodecahedral geometry could be adopted. If the coordination number is 6, an octahedral geometry would be expected. libretexts.org The presence of the bulky guaiacolsulfonate ligands will also influence the final stereochemical arrangement, favoring a structure that minimizes steric hindrance.

Ligand Exchange Reactions and Dynamics

Ligand exchange reactions involve the substitution of one or more ligands in the coordination sphere of the calcium ion with other ligands. chemguide.co.uklibretexts.org These reactions are typically rapid for Ca²⁺ complexes due to the labile nature of the calcium-ligand bonds. The rate of ligand exchange is influenced by several factors, including the concentration of the incoming ligand and the relative stability of the initial and final complexes. crunchchemistry.co.uk

In an aqueous solution of this compound, the guaiacolsulfonate ligands are in dynamic equilibrium with water molecules in the coordination sphere of the calcium ion.

[Ca(guaiacolsulfonate)ₓ(H₂O)ₙ]²⁺ + yH₂O ⇌ [Ca(guaiacolsulfonate)ₓ₋₁(H₂O)ₙ₊ᵧ]²⁺ + guaiacolsulfonate⁻